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molecular formula C16H18O2S2 B8377155 Bis(p-ethoxyphenyl)disulfide CAS No. 31121-13-8

Bis(p-ethoxyphenyl)disulfide

Cat. No. B8377155
M. Wt: 306.4 g/mol
InChI Key: VRNIDGWACLSLAJ-UHFFFAOYSA-N
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Patent
US05840716

Procedure details

Potassium carbonate (2.2 g) and ethyl iodide (4.3 g) were added to a solution of bis(p-hydroxyphenyl)disulfide (2.0 g) in DMF (20 ml), and the mixture was stirred at 70° C. for 16 hours and poured into ice water (100 ml). The mixture was extracted with hexane (500 ml) and concentrated to give bis(p-ethoxyphenyl)disulfide (1.8 g, 82%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[K+].[K+].[CH2:7](I)[CH3:8].O[C:11]1[CH:16]=[CH:15][C:14]([S:17][S:18][C:19]2[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][CH:20]=2)=[CH:13][CH:12]=1.[CH3:26]N(C=O)C>>[CH2:7]([O:25][C:22]1[CH:23]=[CH:24][C:19]([S:18][S:17][C:14]2[CH:15]=[CH:16][C:11]([O:4][CH2:1][CH3:26])=[CH:12][CH:13]=2)=[CH:20][CH:21]=1)[CH3:8] |f:0.1.2|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4.3 g
Type
reactant
Smiles
C(C)I
Name
Quantity
2 g
Type
reactant
Smiles
OC1=CC=C(C=C1)SSC1=CC=C(C=C1)O
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with hexane (500 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC1=CC=C(C=C1)SSC1=CC=C(C=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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